

# A Technical Guide to Commercial D-Altrose-1-13C for Researchers

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## Compound of Interest

Compound Name: D-Altrose-1-13C

Cat. No.: B12403881

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For researchers, scientists, and professionals in drug development, the availability and technical specifications of isotopically labeled compounds are critical for advancing metabolic studies and drug discovery. This in-depth guide provides a comprehensive overview of commercially available **D-Altrose-1-13C**, a valuable tool for tracing metabolic pathways and elucidating complex biological processes.

## Introduction to D-Altrose-1-13C

D-Altrose is a rare aldohexose, an epimer of D-glucose. The stable isotope-labeled form, **D-Altrose-1-13C**, incorporates a carbon-13 isotope at the C1 position. This labeling allows for the tracking and quantification of altrose and its metabolic products through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary application lies in metabolic flux analysis, where it serves as a tracer to investigate carbohydrate metabolism in various biological systems.

## Commercial Suppliers and Product Specifications

Several chemical suppliers offer **D-Altrose-1-13C** for research purposes. While detailed specifications can vary by batch and supplier, the following table summarizes the available quantitative data for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

Parameter	Specification	Supplier(s)	Citation
CAS Number	70849-27-3	MedchemExpress, Chemsrsrc, Biosynth, United States Biological	[1][2][3][4]
Molecular Formula	C <sub>5</sub> <sup>13</sup> CH <sub>12</sub> O <sub>6</sub>	MedchemExpress, Chemsrsrc, Biosynth, United States Biological	[1][2][3][4]
Molecular Weight	181.15 g/mol	MedchemExpress, United States Biological	[1][4]
Chemical Purity	≥ 96.0%	Chemsrsrc (for Shanghai Nianxing Industrial Co., Ltd.)	[2]
Isotopic Enrichment	Typically >99 atom % <sup>13</sup> C	General specification for similar labeled compounds	
Physical Appearance	White to off-white powder	General description for D-Altrose	[5]
Melting Point	106-108 °C (for unlabeled D-Altrose)	Data for unlabeled compound	[5]
Specific Optical Rotation [α] <sub>D</sub>	+32.6° (c=7.6 in H <sub>2</sub> O, for unlabeled D- Altrose)	Data for unlabeled compound	[5]

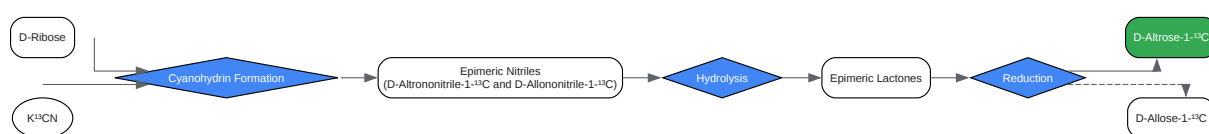
## Experimental Protocols

The primary applications of **D-Altrose-1-<sup>13</sup>C** are in NMR spectroscopy for structural and conformational studies and in metabolic flux analysis as a tracer. The following sections provide detailed methodologies for these key experiments.

## Synthesis of D-Altrose-1-<sup>13</sup>C

While most researchers will purchase **D-Altrose-1-<sup>13</sup>C** commercially, understanding its synthesis can be valuable. A common method for preparing 1-<sup>13</sup>C-labeled aldoses is the cyanohydrin synthesis. This process involves the reaction of an aldopentose (in this case, D-Ribose) with a <sup>13</sup>C-labeled cyanide source, followed by hydrolysis and reduction.

Workflow for the Synthesis of D-[1-<sup>13</sup>C]Aldohexoses:



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*Cyanohydrin synthesis of D-Altrose-1-<sup>13</sup>C.*

## <sup>13</sup>C NMR Spectroscopy for Tautomer Analysis

High-resolution <sup>13</sup>C NMR spectroscopy is a powerful technique to study the different forms of sugars in solution, including the pyranose, furanose, and acyclic aldehyde and hydrate forms. The specific labeling at the C1 position with <sup>13</sup>C significantly enhances the signal for this carbon, allowing for the detection and quantification of minor tautomers.

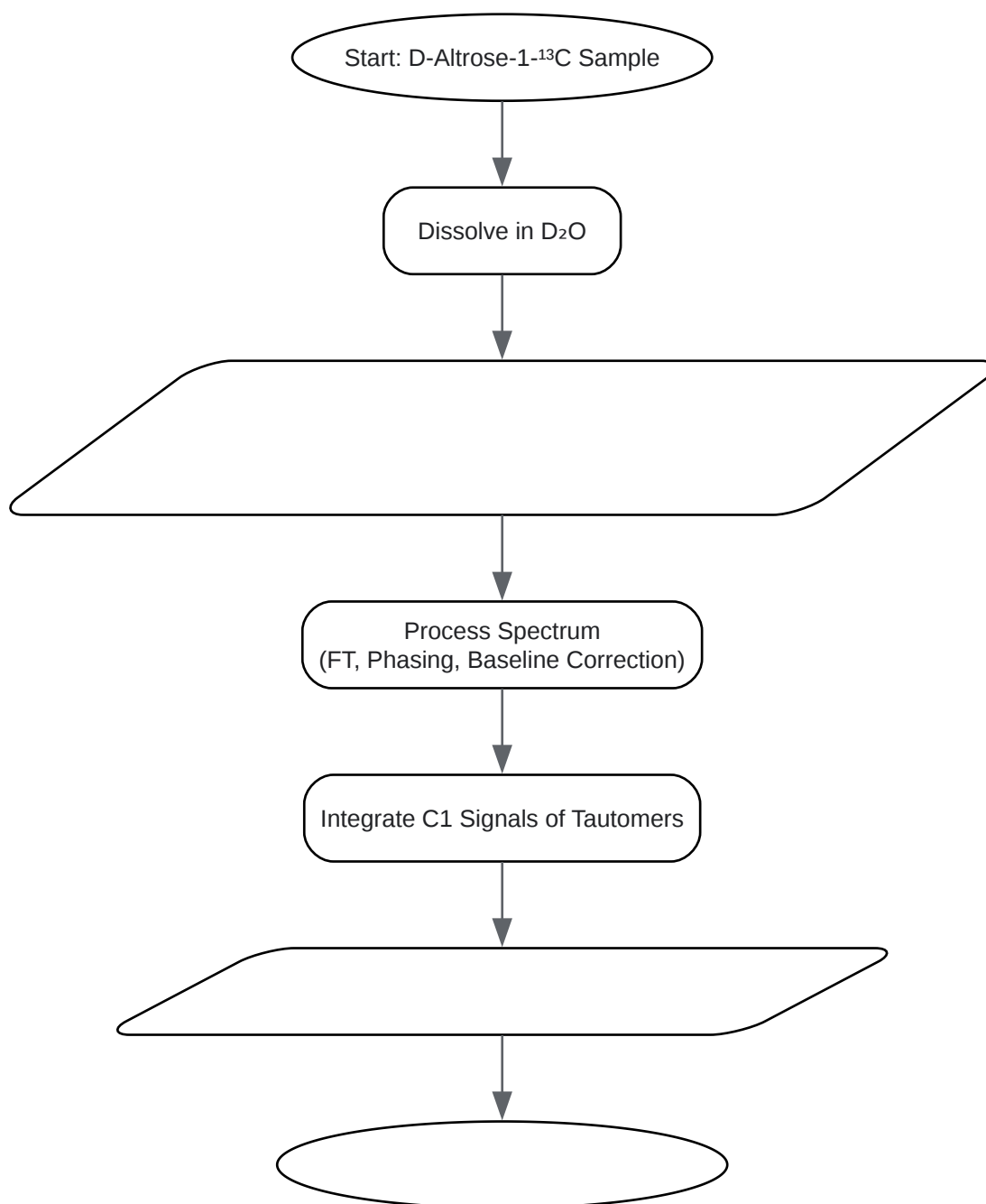
Experimental Protocol for <sup>13</sup>C NMR Analysis of **D-Altrose-1-<sup>13</sup>C**:

- Sample Preparation: Dissolve a precisely weighed sample of D-Altrose-1-<sup>13</sup>C in D<sub>2</sub>O to a final concentration of approximately 30-60 mM.
- NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 150 MHz for <sup>13</sup>C) equipped with a cryoprobe for enhanced sensitivity.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse <sup>13</sup>C experiment with proton decoupling.

- Temperature: Maintain a constant temperature, for example, 30 °C.
- Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5-10 times the longest  $T_1$ ) to ensure quantitative signal integration.
- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for quantifying minor species.
- Data Processing and Analysis:
  - Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) before Fourier transformation.
  - Carefully phase the spectrum and perform baseline correction.
  - Integrate the signals corresponding to the C1 of the different tautomers ( $\alpha$ -pyranose,  $\beta$ -pyranose,  $\alpha$ -furanose,  $\beta$ -furanose, aldehyde, and hydrate).
  - Calculate the percentage of each form from the relative integrals.

A study by Zhu et al. (2001) utilized this methodology to quantify the acyclic forms of various D-[1- $^{13}\text{C}$ ]aldohexoses, including D-altrose.[\[6\]](#)

Logical Flow for NMR-based Tautomer Quantification:



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*Workflow for quantifying D-Altrose tautomers via  $^{13}\text{C}$  NMR.*

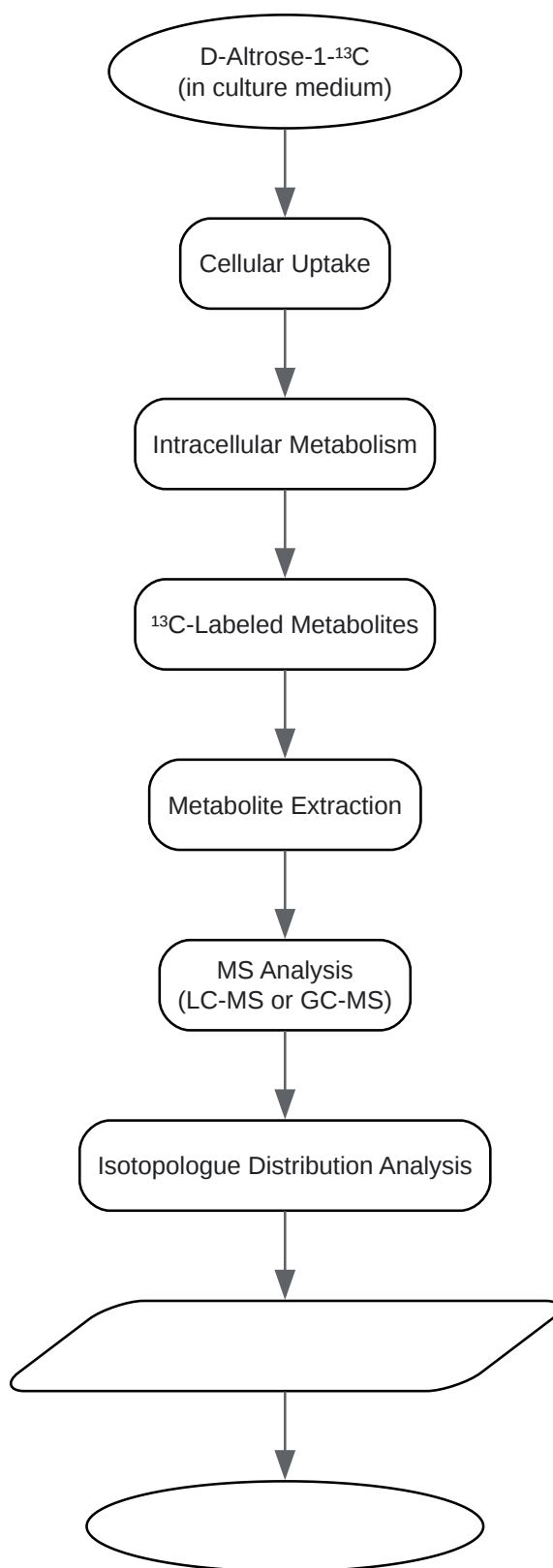
## Metabolic Tracing and Flux Analysis

**D-Altrose-1- $^{13}\text{C}$**  can be used as a tracer in metabolic flux analysis to investigate carbohydrate metabolism. The protocol below is a general guideline that can be adapted for specific cell types or organisms.

### Experimental Protocol for Metabolic Tracing with **D-Altrose-1-<sup>13</sup>C**:

- Cell Culture: Culture cells of interest to the desired confluence or growth phase.
- Isotope Labeling: Replace the standard culture medium with a medium containing D-Altrose-1-<sup>13</sup>C as the primary carbohydrate source. The concentration should be optimized for the specific cell line and experimental goals.
- Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled altrose. Time-course experiments can be performed to study the dynamics of metabolic pathways.
- Metabolite Extraction:
  - Quench the metabolism rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  - Harvest the cell extracts containing the labeled metabolites.
- Sample Analysis:
  - Analyze the extracts using mass spectrometry (e.g., LC-MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.
  - The incorporation of <sup>13</sup>C into various metabolites provides information about the metabolic pathways that are active.
- Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopologue distribution data.

### Signaling Pathway of Labeled Metabolite Analysis:



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*Workflow for metabolic tracing with D-Altrose-1-<sup>13</sup>C.*

## Conclusion

**D-Altrose-1-13C** is a valuable research tool for scientists investigating carbohydrate metabolism. The commercial availability of this compound, coupled with advanced analytical techniques like NMR and mass spectrometry, enables detailed studies of metabolic pathways and cellular physiology. The protocols outlined in this guide provide a solid foundation for researchers to incorporate **D-Altrose-1-13C** into their experimental designs. For optimal results, it is crucial to obtain detailed product specifications from the chosen supplier and to carefully optimize experimental conditions for the specific biological system under investigation.

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